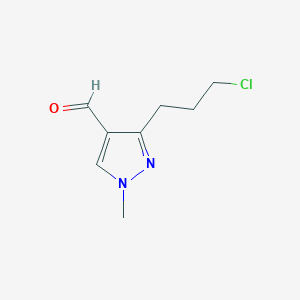
(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one
Übersicht
Beschreibung
(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one is a synthetic compound with a range of potential applications in scientific research. It is a member of the difluoromethyl ketones family, and its structure is similar to that of a ketone, with two fluorine atoms attached to the carbon atoms of the alkene. The compound has been studied for its unique properties, including its ability to react with other molecules in a variety of ways, and its potential to be used in a range of scientific experiments.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Compounds structurally related to (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one have been explored for their therapeutic potentials. For example, a study on the regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides from similar precursors demonstrated their efficacy in a pathological pain model in mice, indicating potential applications in pain management (Lobo et al., 2015). This suggests that derivatives of (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one could be valuable in developing new analgesic drugs.
Imaging and Diagnostics
Fluorinated compounds, akin to (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one, have applications in diagnostic imaging. A study involving 3-substituted 1,5-diaryl-1H-1,2,4-triazoles, which are structurally related, demonstrated their use as prospective PET radioligands for imaging brain cyclooxygenase-1 (COX-1) (Shrestha et al., 2018). This indicates potential applications of (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one in the development of novel imaging agents for neurological conditions.
Environmental Monitoring
Research on volatile compounds produced by insects, such as the identification of a pheromone component and a critical synergist for the invasive beetle Callidiellum rufipenne, highlights the environmental applications of fluoro- and methoxy-substituted compounds (Zou et al., 2015). Derivatives of (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one could be utilized in developing pheromone-based traps or monitoring systems for pest control.
Chemical Synthesis and Analysis
Studies on the identification and characterization of hydroxyhalobiphenyls and their methyl ethers by gas chromatography-mass spectrometry (GC-MS) provide insights into the analytical applications of fluoro- and methoxy-containing compounds (Tulp et al., 1977). This suggests that (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one and its derivatives could be valuable in the development of new analytical methodologies or as standards in chemical analyses.
Eigenschaften
IUPAC Name |
(E)-1,1-difluoro-4-methoxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-4(10-2)3-5(9)6(7)8/h3,6H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCOBAYROZKKJ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)F)/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)
![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide](/img/structure/B1460371.png)

![{1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride](/img/structure/B1460375.png)

![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1460377.png)


![5-Methoxypyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B1460380.png)

![Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1460384.png)
